

Technical Guide: Mass Spectrometry

Fragmentation of 2-(4-Bromophenoxy)ethylamine

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Compound of Interest

Compound Name:	[2-(4-Bromophenoxy)ethyl] (ethyl)amine
CAS No.:	915923-93-2
Cat. No.:	B3167025

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Executive Summary

2-(4-Bromophenoxy)ethylamine presents a distinct mass spectral signature defined by the interplay between its brominated aromatic core and the primary amine tail.

- **Primary Identification Marker:** The characteristic 1:1 isotopic doublet () allows for immediate visual filtering of background noise.
- **Fragmentation Logic:** The molecule undergoes predictable cleavage driven by the ether oxygen and the nitrogen lone pair, making it an excellent candidate for substructure analysis in metabolic studies.
- **Comparative Advantage:** Unlike its chloro- or fluoro-analogs, the bromine atom provides a "mass defect" handle that simplifies elemental composition confirmation in high-resolution MS (HRMS).

Chemical Identity & Physical Properties

Property	Specification
IUPAC Name	2-(4-Bromophenoxy)ethanamine
Molecular Formula	
Exact Mass (Monoisotopic)	214.9946 () / 216.9925 ()
Molecular Weight	216.08 g/mol
CAS Number	1052525-13-9 (HCl salt) / 13426-06-7 (Free base)
Key Structural Motifs	Phenylether linkage, Primary Ethylamine, Para-Bromo substitution

Mass Spectrometry Profile: Mechanisms & Pathways

A. Electron Ionization (EI) – GC-MS

In "hard" ionization (70 eV), the molecule exhibits extensive fragmentation. The molecular ion () is observable but often of low intensity due to the lability of the aliphatic chain.

- **Base Peak (m/z 30):** The dominant peak arises from -cleavage adjacent to the nitrogen atom. The radical cation directs the cleavage of the bond, expelling the bulky bromophenoxy radical and leaving the stabilized iminium ion ().
- **Diagnostic Ion (m/z 172/174):** A secondary pathway involves a hydrogen rearrangement (similar to McLafferty) where the ether oxygen abstracts a hydrogen from the amine chain, leading to cleavage of the

bond. This yields the 4-bromophenol radical cation, preserving the tell-tale 1:1 bromine isotope pattern.

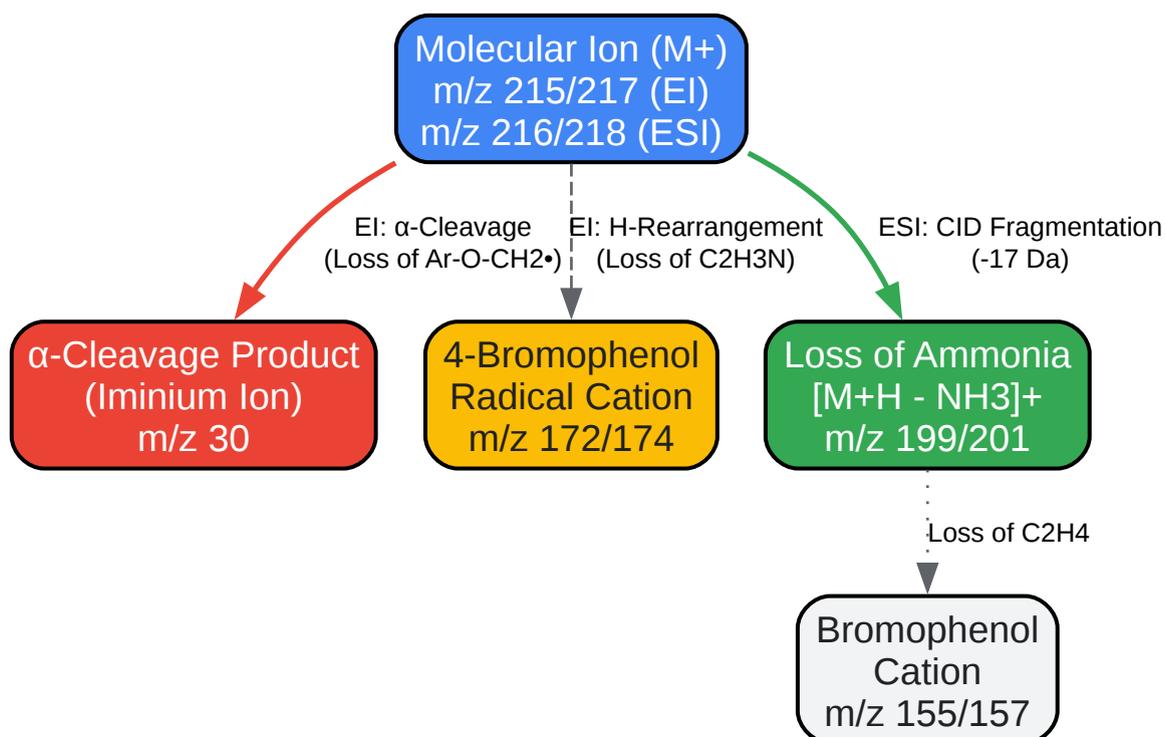
B. Electrospray Ionization (ESI) – LC-MS/MS

In "soft" ionization (Positive Mode), the protonated molecular ion

is the precursor.

- Precursor Ions: m/z 216.0 and 218.0 (Doublet).
- Primary Product Ion (m/z 199/201): Loss of ammonia (, -17 Da). Common in primary amines, forming a phenoxyethyl cation.
- Secondary Product Ion (m/z 155/157): Loss of the ethylamine chain () or loss of followed by ethene ejection, generating the bromophenyl cation.

C. Visualization of Fragmentation Pathways



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Caption: Figure 1. Dual-mode fragmentation map showing the divergence between EI (structural cleavage) and ESI (neutral loss) pathways.

Comparative Performance Analysis

This section evaluates 2-(4-Bromophenoxy)ethylamine against its most common structural analogs.

Feature	2-(4-Bromophenoxy)ethylamine	2-(4-Chlorophenoxy)ethylamine	2-Phenoxyethylamine (Unsubstituted)
Isotope Pattern	1:1 Doublet (M, M+2)	3:1 Ratio (M, M+2)	Singlet (No M+2)
Base Peak (EI)	m/z 30 (Identical)	m/z 30 (Identical)	m/z 30 (Identical)
Diagnostic Ion	m/z 172/174 (Bromophenol)	m/z 128/130 (Chlorophenol)	m/z 94 (Phenol)
LOD (ESI)	High (Br increases ionization efficiency in negative mode if derivatized)	Moderate	Moderate
Specificity	Excellent (Br is a rare biological element)	Good (Cl is common in solvents)	Poor (Isobaric with many metabolites)

Key Insight: While all three compounds share the generic m/z 30 amine fragment, the Bromine analog is superior for tracer studies. The unique 1:1 isotope signature acts as an internal validation flag, virtually eliminating false positives in complex biological matrices (e.g., plasma or urine).

Experimental Protocol: Validated Detection

Workflow

Method A: GC-MS (For Structural Confirmation)

- Sample Prep: Dissolve 1 mg in 1 mL Methanol. Derivatization (e.g., MSTFA) is recommended to improve peak shape but not strictly required.
- Column: DB-5ms or equivalent (30m x 0.25mm, 0.25 μ m).
- Inlet: 250°C, Splitless mode.
- Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).
- MS Source: 230°C, 70 eV.
- Scan Range: m/z 25–300.
- Expected Result: Look for the m/z 30 base peak. Confirm identity by extracting ion chromatogram (EIC) for m/z 172 and 174.

Method B: LC-MS/MS (For Quantification)

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).
- Ionization: ESI Positive Mode.
- MRM Transition:
 - Quantifier: 216.0
199.0 (Loss of
)
 - Qualifier: 216.0
172.0 (Phenol formation).

References

- NIST Mass Spectrometry Data Center. Mass Spectrum of Ethanol, 2-(4-bromophenoxy)- (Precursor Analog). National Institute of Standards and Technology.
- Doc Brown's Chemistry. Fragmentation of Aliphatic Amines (Ethylamine Mechanism).
- Sekuła, K., et al. Analysis of the Fragmentation of Phenethylamine Derivatives using LC-QTOFMS. Problems of Forensic Sciences, 2019.[1]
- ChemicalBook. 2-(4-Bromophenoxy)ethylamine HCl Product Specifications.

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Sources

- [1. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY \[arch.ies.gov.pl\]](#)
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